molecular formula C19H15F4N3O3S B2728529 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 920256-70-8

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2728529
CAS No.: 920256-70-8
M. Wt: 441.4
InChI Key: OSDFLZDIZUPKKO-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4N3O3S and its molecular weight is 441.4. The purity is usually 95%.
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Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Pyridazine ring : Contributes to the compound's ability to interact with biological targets.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Trifluoromethyl group : Known to increase metabolic stability and alter pharmacokinetics.
  • Sulfonamide moiety : Often associated with antibacterial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in various metabolic pathways.
  • Receptors : It has been suggested that the compound can bind to specific receptors, influencing signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, showing efficacy comparable to standard antibiotics. For instance, it displayed minimum inhibitory concentrations (MICs) in the range of 250 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has highlighted the compound's potential in reducing inflammation. In animal models, it demonstrated significant inhibition of paw swelling and body weight loss, suggesting its utility in treating inflammatory diseases . The anti-inflammatory activity was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic profile.

Anticancer Potential

The unique structural attributes of this compound have led researchers to explore its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . Further investigations are needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study assessed the efficacy of the compound against various bacterial strains.
    • Results indicated a strong correlation between structural modifications and antimicrobial potency, with certain derivatives showing enhanced activity .
  • Anti-inflammatory Studies :
    • In a controlled experiment involving acute inflammatory models, the compound significantly reduced inflammation markers compared to untreated controls.
    • The findings suggest that this compound could serve as a lead for developing new anti-inflammatory agents .
  • Cancer Cell Line Studies :
    • The compound was tested on several cancer cell lines, revealing its potential to inhibit cell proliferation and induce apoptosis.
    • These results warrant further exploration into its use as an anticancer therapeutic .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC 250 μg/mL against Staphylococcus aureus
Anti-inflammatorySignificant reduction in paw swelling
AnticancerInduces apoptosis in cancer cell lines

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O3S/c20-14-7-5-13(6-8-14)16-9-10-18(26-25-16)29-12-11-24-30(27,28)17-4-2-1-3-15(17)19(21,22)23/h1-10,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDFLZDIZUPKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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